REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]1[C:19]2C(=CC=C[CH:18]=2)C[C@H:12]1[C:20]([OH:22])=O)=[O:10])[C:2]1[CH:7]=CC=C[CH:3]=1.N1C2C(=CC=CC=2)C[C@H]1C(O)=O.C(Cl)[Cl:36]>>[CH2:1]([O:8][C:9]([Cl:36])=[O:10])[CH:2]([CH3:7])[CH3:3].[CH3:9][N:11]1[CH2:12][CH2:20][O:22][CH2:18][CH2:19]1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@@H](CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought under argon atmosphere to a temperature of approximately -20° C
|
Type
|
ADDITION
|
Details
|
On stabilization of the temperature, the following were added in quick succession
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.2 mmol | |
AMOUNT: VOLUME | 0.68 mL |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.26 mmol | |
AMOUNT: VOLUME | 0.58 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |